N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide
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Overview
Description
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with 4-ethoxyaniline under controlled conditions to form the intermediate 4,6-bis(4-ethoxyphenyl)amino-1,3,5-triazine. This intermediate is then reacted with 3,5-dimethylphenylglycinamide to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2,4-Bis(2,4-dimethyl phenyl)-6-(2-hydroxy-4-methoxy phenyl)1,3,5-triazine
Uniqueness
N~2~-{4,6-bis[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3,5-dimethylphenyl)glycinamide stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H33N7O3 |
---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethoxyanilino)-1,3,5-triazin-2-yl]amino]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C29H33N7O3/c1-5-38-24-11-7-21(8-12-24)32-28-34-27(30-18-26(37)31-23-16-19(3)15-20(4)17-23)35-29(36-28)33-22-9-13-25(14-10-22)39-6-2/h7-17H,5-6,18H2,1-4H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
OIZHYLXDPVGFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC(=O)NC3=CC(=CC(=C3)C)C)NC4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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